Cas no 56797-26-3 (N2,N2-dimethylpyrimidine-2,4,5,6-tetramine)

N2,N2-dimethylpyrimidine-2,4,5,6-tetramine structure
56797-26-3 structure
Product name:N2,N2-dimethylpyrimidine-2,4,5,6-tetramine
CAS No:56797-26-3
MF:C6H12N6
Molecular Weight:168.2
MDL:MFCD20690676
CID:3522363

N2,N2-dimethylpyrimidine-2,4,5,6-tetramine 化学的及び物理的性質

名前と識別子

    • PYRIMIDINETETRAMINE, N2,N2-DIMETHYL-
    • 2,4,5,6-Pyrimidinetetramine, N2,N2-dimethyl-
    • N2,N2-dimethylpyrimidine-2,4,5,6-tetramine
    • MDL: MFCD20690676

N2,N2-dimethylpyrimidine-2,4,5,6-tetramine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-258658-1.0g
N2,N2-dimethylpyrimidine-2,4,5,6-tetramine
56797-26-3
1.0g
$0.0 2023-03-01
Enamine
EN300-258658-1g
N2,N2-dimethylpyrimidine-2,4,5,6-tetramine
56797-26-3
1g
$0.0 2023-09-14

N2,N2-dimethylpyrimidine-2,4,5,6-tetramine 関連文献

N2,N2-dimethylpyrimidine-2,4,5,6-tetramineに関する追加情報

Research Brief on N2,N2-dimethylpyrimidine-2,4,5,6-tetramine (CAS: 56797-26-3): Recent Advances and Applications

N2,N2-dimethylpyrimidine-2,4,5,6-tetramine (CAS: 56797-26-3) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile scaffold for designing novel therapeutic agents, particularly in the context of antimicrobial and anticancer therapies. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of N2,N2-dimethylpyrimidine-2,4,5,6-tetramine against multidrug-resistant bacterial strains. The researchers utilized a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action. Results indicated that the compound exhibits potent inhibitory effects against Staphylococcus aureus and Escherichia coli by targeting key enzymes involved in bacterial DNA replication. These findings suggest its potential as a lead compound for developing new antibiotics.

In the realm of oncology, a recent preprint from BioRxiv explored the anticancer properties of N2,N2-dimethylpyrimidine-2,4,5,6-tetramine. The study demonstrated that the compound induces apoptosis in cancer cells by modulating the activity of p53 and other tumor suppressor proteins. Additionally, the researchers observed synergistic effects when the compound was combined with conventional chemotherapeutic agents, such as cisplatin, in vitro. These results underscore its potential as an adjunct therapy in cancer treatment regimens.

From a chemical synthesis perspective, advancements have been made in optimizing the production of N2,N2-dimethylpyrimidine-2,4,5,6-tetramine. A 2022 patent (US20220170012A1) disclosed a novel catalytic method for its synthesis, which improves yield and reduces byproduct formation. This innovation could facilitate large-scale production, making the compound more accessible for further research and development.

Despite these promising developments, challenges remain. For instance, the compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further investigation. Ongoing studies are focusing on structural modifications to enhance its drug-like properties while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, N2,N2-dimethylpyrimidine-2,4,5,6-tetramine (CAS: 56797-26-3) represents a promising candidate for therapeutic development, with demonstrated efficacy in antimicrobial and anticancer contexts. Continued research into its mechanisms of action and optimization of its chemical properties will be critical for realizing its full potential in the pharmaceutical industry.

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